2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid
Description
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is a thiazole-containing carboxylic acid derivative. The molecule features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) linked via a methoxy-propanoic acid chain. This structure enables interactions with biological targets, such as enzymes or receptors, making it a candidate for drug development .
Properties
IUPAC Name |
2-(1,3-thiazol-5-ylmethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5(7(9)10)11-3-6-2-8-4-12-6/h2,4-5H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWTRNBNAYBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1,3-thiazole-5-carboxylic acid with appropriate alkylating agents under controlled conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with 2-bromo-1-methoxypropane in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique structure contributes to its biological properties and reactivity. The compound's structural formula can be represented as follows:
Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized in various synthetic routes to develop new chemical entities with potential therapeutic applications.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Medicine
The compound has been explored for its therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Exhibits significant effects against various bacterial strains and fungi.
- Anti-inflammatory Effects : Demonstrates potential in inhibiting cyclooxygenase enzymes (COX), leading to reduced inflammation.
- Anticancer Potential : Shows promise in inhibiting cell proliferation in various tumor cell lines.
- Neuroprotective Activity : May protect against neurodegenerative disorders by modulating oxidative stress pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. The minimum inhibitory concentrations (MIC) against several microorganisms are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | Notable inhibition observed |
| Candida albicans | Effective at low concentrations |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through inhibition of COX enzymes. In vitro studies indicate strong inhibition rates correlating with reduced inflammation in animal models.
Anticancer Potential
Studies involving various tumor cell lines have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 15 |
| HCT116 | 20 |
| PC3 | 12 |
Inhibition of Cyclooxygenase
A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The compound showed significant inhibition of COX enzymes, leading to reduced inflammation in rat models subjected to carrageenin-induced paw edema.
Cytotoxicity Against Tumor Cells
In comparative studies assessing multiple thiazole derivatives' cytotoxic effects on cancer cell lines, this compound emerged as one of the most potent inhibitors across several tested lines.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(1,3-Thiazol-5-yl)propanoic Acid
- Molecular Formula: C₆H₇NO₂S
- Key Features: Lacks the methoxy group present in the target compound but retains the thiazole-propanoic acid backbone.
3-[2-[[3-(2,6-Dimethylphenyl)phenyl]methoxy]-1,3-thiazol-5-yl]propanoic Acid
- Molecular Formula: C₂₄H₂₅NO₃S
- Key Features : Includes a bulky aromatic substituent on the thiazole ring.
- Bioactivity : Exhibits an EC₅₀ of 320 nM, indicating moderate potency in biological assays, possibly due to enhanced hydrophobic interactions with targets .
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic Acid
Functional Group Variations
Biological Activity
2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a methoxy group attached to the propanoic acid moiety. Its structural formula can be represented as follows:
This unique structure contributes to its biological properties, allowing it to interact with various biological targets.
The precise mechanism of action for this compound remains largely undefined. However, thiazole derivatives generally exhibit activity through:
- Inhibition of Enzymes : Many thiazole compounds inhibit key enzymes involved in inflammation and cancer pathways.
- Modulation of Signaling Pathways : These compounds can influence cell signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress by scavenging free radicals.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi. For instance, studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | Notable inhibition observed |
| C. albicans | Effective at low concentrations |
These results suggest its potential as an antimicrobial agent in clinical applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). In vitro studies indicate strong inhibition rates, which correlate with reduced inflammation in animal models .
Anticancer Potential
Studies involving various tumor cell lines (e.g., MDA-MB 231, HCT116) have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for these tests were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 15 |
| HCT116 | 20 |
| PC3 | 12 |
These findings highlight its potential as an anticancer therapeutic .
Neuroprotective Activity
Recent research has indicated that thiazole derivatives could protect against neurodegenerative disorders by modulating oxidative stress pathways. The compound has shown promise in reducing neurotoxicity induced by oxidative agents in cellular models .
Case Studies
- Inhibition of Cyclooxygenase : A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The compound showed significant inhibition of COX enzymes, leading to reduced inflammation in rat models subjected to carrageenin-induced paw edema .
- Cytotoxicity Against Tumor Cells : In a comparative study assessing multiple thiazole derivatives' cytotoxic effects on cancer cell lines, this compound emerged as one of the most potent inhibitors across several tested lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
